molecular formula C14H18O5 B13793140 3-(o-Tolyloxy)-1,2-propanediol diacetate CAS No. 63991-86-6

3-(o-Tolyloxy)-1,2-propanediol diacetate

Cat. No.: B13793140
CAS No.: 63991-86-6
M. Wt: 266.29 g/mol
InChI Key: CVMSKRHCTWCITE-UHFFFAOYSA-N
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Description

3-(o-Tolyloxy)-1,2-propanediol diacetate is an organic compound that belongs to the class of aryloxypropanediol derivatives This compound is characterized by the presence of an o-tolyloxy group attached to a propanediol backbone, with two acetate groups esterified at the hydroxyl positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolyloxy)-1,2-propanediol diacetate typically involves the reaction of o-tolyl alcohol with epichlorohydrin to form the intermediate 3-(o-tolyloxy)-1,2-propanediol. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(o-Tolyloxy)-1,2-propanediol diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(o-Tolyloxy)-1,2-propanediol diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(o-Tolyloxy)-1,2-propanediol diacetate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon hydrolysis. These metabolites may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(o-Tolyloxy)-1,2-propanediol diacetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of two acetate groups enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .

Properties

CAS No.

63991-86-6

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

[2-acetyloxy-3-(2-methylphenoxy)propyl] acetate

InChI

InChI=1S/C14H18O5/c1-10-6-4-5-7-14(10)18-9-13(19-12(3)16)8-17-11(2)15/h4-7,13H,8-9H2,1-3H3

InChI Key

CVMSKRHCTWCITE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(COC(=O)C)OC(=O)C

Origin of Product

United States

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